Carbazole, 9-(1-methyl-2-piperidyl)methyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60706-49-2 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
9-[(1-methylpiperidin-2-yl)methyl]carbazole |
InChI |
InChI=1S/C19H22N2/c1-20-13-7-6-8-15(20)14-21-18-11-4-2-9-16(18)17-10-3-5-12-19(17)21/h2-5,9-12,15H,6-8,13-14H2,1H3 |
InChI Key |
JVFDOOGBFMRGJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of Carbazole, 9 1 Methyl 2 Piperidyl Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)
No specific ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or 2D NMR correlations (such as COSY, HSQC, or HMBC), are available in the searched literature for this compound. This information is crucial for confirming the connectivity and chemical environment of the atoms within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry analysis, which would confirm the molecular weight and provide insights into the fragmentation pattern of Carbazole (B46965), 9-(1-methyl-2-piperidyl)methyl-, could not be found.
Infrared (IR) Spectroscopy for Functional Group Identification
There is no available IR spectroscopic data that would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-N stretching of the carbazole and piperidine (B6355638) rings or the C-H vibrations of the aromatic and aliphatic portions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Information regarding the UV-Vis absorption spectrum, which is essential for understanding the electronic transitions and analyzing the chromophoric system of the carbazole moiety as influenced by the substituent, is not documented.
Chiroptical Spectroscopy for Stereochemical Assignment
As the piperidine ring in this compound contains a stereocenter at the 2-position, the molecule is chiral. However, no studies on its chiroptical properties, such as circular dichroism or optical rotatory dispersion, which would be necessary for its stereochemical assignment, were found.
Due to the absence of empirical data for "Carbazole, 9-(1-methyl-2-piperidyl)methyl-", it is not possible to construct an article that adheres to the requested detailed and scientifically accurate specifications. The synthesis and subsequent analytical characterization of this particular carbazole derivative have not been reported in the accessible scientific domain.
Theoretical and Computational Investigations of Carbazole, 9 1 Methyl 2 Piperidyl Methyl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and three-dimensional structure of molecules like P7C3. While specific DFT studies exclusively on P7C3 are not extensively detailed in public literature, the application of these methods to carbazole (B46965) derivatives is a standard practice for understanding their behavior at a molecular level. doi.orgukzn.ac.za
These calculations can determine the molecule's optimal geometric conformation by finding the lowest energy state. For P7C3, this involves understanding the spatial relationship between the planar carbazole ring system and the flexible (1-methyl-2-piperidyl)methyl side chain. The conformational flexibility is crucial for its ability to bind effectively to biological targets.
Furthermore, DFT is used to compute key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more likely to be reactive. ukzn.ac.za
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ics.irics.ir For P7C3, an MEP map would identify potential sites for hydrogen bonding and other non-covalent interactions that govern its binding to protein targets.
Table 1: Representative Applications of Quantum Chemical Calculations in Drug Discovery
| Computational Method | Property Calculated | Significance for P7C3 |
| Density Functional Theory (DFT) | Optimized Molecular Geometry | Determines the most stable 3D conformation for receptor binding. |
| DFT | HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. |
| DFT | Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify sites for intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Space and Ligand-Target Interactions
Molecular dynamics (MD) simulations have been pivotal in understanding how P7C3 interacts with its biological targets over time. researchgate.net These simulations model the motion of atoms and molecules, providing a dynamic view of the ligand-receptor complex and revealing the stability of binding modes. researchgate.netnih.gov
A primary target of P7C3 has been identified as Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway. nih.govnih.gov MD simulations, often running for hundreds of nanoseconds, have been employed to study the binding of P7C3 to the NAMPT active site. researchgate.netcdnsciencepub.com These studies begin with a docked pose of P7C3 in the protein's binding pocket. The simulation then calculates the forces between atoms and their subsequent movements, showing how the ligand and protein adapt to each other. This process helps confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by initial docking studies. researchgate.net
MD simulations are also used to explore the conformational space of P7C3, revealing its flexibility in different environments. For instance, simulations have investigated the self-assembly of P7C3 and its analogs at membrane/water interfaces. researchgate.netresearchgate.net These studies suggest that P7C3 can form aggregates at the cell membrane surface, which may contribute to its neuroprotective effects by preventing the deposition of toxic protein fibrils, such as amyloid-beta, into the membrane. researchgate.netacs.org
The typical MD simulation protocol for studying the P7C3-NAMPT complex involves:
System Setup: Placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions. cdnsciencepub.comcdnsciencepub.com
Force Field Application: Using a force field (e.g., OPLS, GROMOS) to define the potential energy of the system based on atom positions. ics.ircdnsciencepub.com
Equilibration: Gradually heating and stabilizing the system to the desired temperature and pressure. cdnsciencepub.com
Production Run: Running the simulation for an extended period (e.g., 250 ns) to collect data on the trajectory of all atoms. researchgate.netcdnsciencepub.com
Analysis: Analyzing the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD) of atomic positions, and specific intermolecular interactions. nih.gov
In Silico Screening and Virtual Ligand Design
P7C3 was originally discovered through a target-agnostic in vivo screen of a 1,000-compound library in mice, rather than a computational virtual screen. nih.govpnas.org Eight initial hits were identified, and P7C3 was selected from this group for further development based on in silico predictions of favorable pharmacological properties. nih.gov
Following its discovery, computational approaches and medicinal chemistry principles have been central to designing second-generation analogs with improved potency and drug-like characteristics. sci-hub.box This process, a form of rational ligand design, involves extensive structure-activity relationship (SAR) studies. acs.org By systematically modifying the P7C3 scaffold and evaluating the biological activity of the resulting derivatives, researchers have identified key structural features required for neuroprotection. This SAR-driven approach led to the development of highly potent analogs such as P7C3-A20 and (-)-P7C3-S243, which showed enhanced efficacy in various disease models. acs.orgresearchgate.netnih.gov
Table 2: Key Analogs of P7C3 Developed Through SAR Studies
| Compound | Key Structural Modification | Reported Improvement |
| P7C3-A20 | Modifications to the aniline (B41778) moiety | Increased activity and improved toxicity profile. researchgate.netnih.gov |
| (-)-P7C3-S243 | Replacement of aniline with a heterocycle, increased polarity | Improved physicochemical properties and efficacy in Parkinson's models. acs.org |
Predictive Modeling for Biological Activity and Receptor Binding
Predictive modeling plays a crucial role in forecasting the therapeutic potential and mechanism of action of compounds like P7C3. A key finding was that the proneurogenic activity observed in the initial in vivo screen correlated well with neuroprotective efficacy in other models, such as Parkinson's disease. nih.gov This established the screening assay itself as a predictive model for identifying compounds with broader neuroprotective potential. nih.govnih.gov
Molecular docking is a primary computational method used to predict the binding orientation and affinity of a ligand to its target receptor. For P7C3, docking studies have been performed to model its interaction with NAMPT. researchgate.netnih.gov These models predict the most likely binding pose and calculate a scoring function, or binding free energy, which estimates the strength of the interaction. Such predictions were essential in confirming NAMPT as a direct target of P7C3. researchgate.net
While extensive Quantitative Structure-Activity Relationship (QSAR) models for the P7C3 class are not widely published, the SAR campaigns undertaken are a practical application of QSAR principles. nih.govnih.gov These studies implicitly build a model that links structural modifications (descriptors) to biological activity, guiding the synthesis of more effective molecules. acs.org
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Preclinical, Computational)
Computational prediction of ADME properties was a critical step in the advancement of P7C3. nih.gov After the initial screen identified eight active compounds, P7C3 was prioritized because in silico ADME models suggested it possessed the most favorable drug-like characteristics. nih.gov These predictions were later validated by experimental pharmacokinetic studies. nih.gov
Key computational ADME predictions for P7C3 included its ability to cross the blood-brain barrier (BBB), a crucial requirement for any neuroprotective agent. sci-hub.boxrsc.org Studies using computational models predicted positive logBBB values for P7C3 and its derivatives, indicating good potential for CNS penetration. farmaciajournal.com This was a significant finding, as many potential drugs fail due to an inability to reach their target in the brain.
Further computational analyses have explored other pharmacokinetic properties. For example, some models predicted that P7C3 could be a substrate and inhibitor of Cytochrome P450 2D6 (CYP2D6), a major enzyme involved in drug metabolism, while its derivatives might not be. farmaciajournal.com Such predictions are vital for anticipating potential drug-drug interactions and understanding the metabolic fate of the compound.
Table 3: Computationally Predicted ADME Properties of P7C3 and Analogs
| Compound | logBBB Prediction | CNS Permeability (logPS) | Predicted CYP2D6 Interaction |
| P7C3 | > 0.3 (Good Permeability) | > -2 (Good Permeability) | Substrate/Inhibitor |
| P7C3-A20 | > 0.3 (Good Permeability) | > -2 (Good Permeability) | Not a Substrate/Inhibitor |
| P7C3-S243 | > 0.3 (Good Permeability) | > -2 (Good Permeability) | Not a Substrate/Inhibitor |
| Data synthesized from bioinformatics studies. farmaciajournal.com |
Preclinical Pharmacological and Biological Activities of Carbazole, 9 1 Methyl 2 Piperidyl Methyl and Analogues
Evaluation of Anti-prion Activity in Cellular and Animal Models
The emergence of prion diseases, fatal neurodegenerative disorders, has spurred the search for effective therapeutic agents. Carbazole (B46965) derivatives have been identified as a promising class of compounds with anti-prion properties. Research in this area has primarily focused on their ability to inhibit the formation and propagation of the pathogenic scrapie isoform of the prion protein (PrPSc).
In cellular models, certain carbazole derivatives have demonstrated notable anti-prion activity. For instance, a study on bifunctional carbazole derivatives designed as fluorescent rigid analogues of the known anti-prion compound GN8 showed that a bis-(dimethylaminoacetamido)carbazole derivative was effective in two different murine neuronal cell lines (ScGT1 and ScN2a) infected with the RML strain of scrapie. nih.govbohrium.com This compound was found to reduce the levels of protease-resistant PrPSc. nih.govbohrium.com Interestingly, unlike GN8, this analogue did not affect the levels of the normal cellular prion protein (PrPC), which could signify a potential advantage in terms of reduced toxicity. nih.gov Further investigations using an amyloid seeding assay confirmed the ability of this carbazole derivative to delay the aggregation of recombinant mouse PrP. nih.gov Another study highlighted two carbazole derivatives with anti-prion activity, with one compound showing an IC50 of 8.54 μM against PrPres accumulation in GT1-7 cells infected with the Fukuoka 1 (FK-1) prion strain. mdpi.comnih.govresearchgate.net
While cellular models provide valuable initial screening data, the ultimate evaluation of anti-prion efficacy requires animal models. Although specific in vivo data for Carbazole, 9-(1-methyl-2-piperidyl)methyl- is not extensively detailed in the reviewed literature, the promising results from cellular studies with analogous compounds suggest that this chemical class warrants further investigation in preclinical animal models of prion disease. The ability of some analogues to cross the blood-brain barrier, a critical factor for treating neurodegenerative diseases, further supports their potential.
Investigations into Anticancer Activity in Various Cell Lines (e.g., A549, MDA-MB-231, HEP2, EAC)
Carbazole derivatives have been extensively investigated for their potential as anticancer agents, with studies demonstrating a range of activities across various cancer cell lines. The planar carbazole ring system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
In the context of the specified cell lines, a novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), was shown to induce cytotoxicity in the A549 human lung cancer cell line. nih.govup.ac.zaplos.orgnih.gov The mechanism of action was determined to be the induction of p53-mediated apoptosis. nih.govplos.org This was associated with a significant reduction in the expression of antioxidant defense proteins and anti-apoptotic proteins, leading to an increase in reactive oxygen species (ROS), DNA damage, and ultimately, apoptosis. nih.govplos.orgnih.gov
The MDA-MB-231 human breast adenocarcinoma cell line has also been a target for carbazole derivatives. One study reported on a series of carbazole derivatives, with some compounds exhibiting moderate antiproliferative effects with GI50 values in the range of 18-19.3 μM. nih.govdaneshyari.com Another investigation found that a 2-nitrocarbazole derivative showed good anticancer activity against MDA-MB-231 cells with an IC50 value of 11.6 ± 0.8 μM. mdpi.com Furthermore, a series of 5,8-dimethyl-9H-carbazole derivatives were studied, with two compounds being particularly active against the MDA-MB-231 cell line, with IC50 values of 0.73 ± 0.74 μM and 1.44 ± 0.97 μM, without affecting normal cells. nih.gov A bis-carbazole derivative also demonstrated high activity against MDA-MB-231 cells, with an IC50 value of 0.3 ± 0.2 μM. mdpi.com
While specific data for HEP2 (human epidermoid carcinoma) and EAC (Ehrlich ascites carcinoma) cell lines concerning Carbazole, 9-(1-methyl-2-piperidyl)methyl- or its very close analogues are less prevalent in the reviewed literature, the broad-spectrum anticancer activity of carbazole derivatives suggests potential efficacy. The general findings from other cancer cell lines indicate that the anticancer effects are often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes necessary for cancer cell survival and proliferation. Further focused studies on HEP2 and EAC cell lines would be necessary to confirm these activities.
| Cell Line | Compound/Analogue | Observed Effect | Potency (e.g., IC50, GI50) |
|---|---|---|---|
| A549 (Lung) | (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | Induction of p53-mediated apoptosis | Dose-dependent cytotoxicity |
| MDA-MB-231 (Breast) | Ortho dicarboxamide-substituted EHop-016 derivatives | Antiproliferative activity | GI50: 18-19.3 μM |
| MDA-MB-231 (Breast) | 2-nitrocarbazole derivative | Anticancer activity | IC50: 11.6 ± 0.8 μM |
| MDA-MB-231 (Breast) | 5,8-dimethyl-9H-carbazole derivatives | Anticancer activity | IC50: 0.73 ± 0.74 μM and 1.44 ± 0.97 μM |
| MDA-MB-231 (Breast) | bis-carbazole derivative | Anticancer activity | IC50: 0.3 ± 0.2 μM |
Assessment of Antimicrobial Efficacy (Antibacterial and Antifungal)
The carbazole scaffold is a key component of many natural and synthetic compounds exhibiting a broad range of antimicrobial activities. The mechanism of action is often attributed to their ability to interfere with microbial cellular processes, including DNA synthesis, enzyme function, and cell membrane integrity.
Numerous studies have demonstrated the efficacy of carbazole derivatives against Gram-positive bacteria. For instance, certain carbazole derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.govresearchgate.netnih.govnih.gov One study reported a guanidine-containing carbazole derivative with excellent antibacterial activity against three S. aureus strains, with MIC values ranging from 0.78–1.56 μg/mL, which is comparable to the standard drug vancomycin. nih.gov Another chloro-substituted derivative exhibited outstanding activity against S. aureus and B. subtilis. nih.gov Furthermore, a series of 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo- nih.govmdpi.com-indole-1-yl-amino-ethanones showed potent antibacterial activity against both S. aureus and B. subtilis, with zones of inhibition ranging from 16.82–26.08 mm. nih.gov
| Bacterial Strain | Carbazole Analogue | Potency (MIC) |
|---|---|---|
| Staphylococcus aureus | Guanidine-containing carbazole derivative | 0.78–1.56 μg/mL |
| Bacillus subtilis | N-ethyl-[2-methyl-5-nitro imidazole] derivative | 0.9 μg/mL |
| Staphylococcus aureus | Chloro-substituted derivative | Not specified |
| Bacillus subtilis | Chloro-substituted derivative | Not specified |
The activity of carbazole derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been documented, although they are sometimes found to be more resistant than Gram-positive strains. mdpi.com Nevertheless, specific derivatives have shown significant efficacy. A chloro-substituted carbazole derivative demonstrated outstanding antimicrobial activity against E. coli and P. aeruginosa. nih.gov Another study found that a particular carbazole derivative exhibited good activity against P. aeruginosa with an MIC value of 9.37 μg/mL, which was superior to penicillin. nih.gov Additionally, some N-substituted carbazole derivatives have been reported to have activity against E. coli and P. aeruginosa. nih.gov Laser-induced antibacterial studies have also shown the potential of carbazole-based photosensitizers against E. coli. acs.org
| Bacterial Strain | Carbazole Analogue | Potency (MIC) |
|---|---|---|
| Escherichia coli | Chloro-substituted derivative | Not specified |
| Pseudomonas aeruginosa | Carbazole 32b | 9.37 μg/mL |
| Escherichia coli | 1,3,6-tribromo-9H-carbazole | 31.25 μg/ml |
Carbazole derivatives have also been evaluated for their antifungal properties against various pathogenic fungi. Several studies have reported activity against Candida albicans and Aspergillus niger. nih.govnih.govnih.govmdpi.comresearchgate.net The introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure was found to increase antifungal activity against C. albicans, with MIC values of 2–4 µg/mL. nih.gov A series of N-substituted carbazoles also demonstrated significant antifungal activity against both C. albicans and A. niger. nih.gov Furthermore, certain carbazole-substituted aminopyrimidines displayed activity against C. albicans and A. niger that was comparable to the standard drug nystatin. nih.govmdpi.com
| Fungal Strain | Carbazole Analogue | Potency (MIC) |
|---|---|---|
| Candida albicans | 1,2,4-triazole moiety containing carbazole | 2–4 µg/mL |
| Aspergillus niger | N-substituted carbazoles | Zone of inhibition: 7.91–16.8 mm |
| Candida albicans | Carbazole substituted aminopyrimidines | Comparable to Nystatin |
| Aspergillus niger | Carbazole substituted aminopyrimidines | Comparable to Nystatin |
Neuropharmacological Activity Studies in Preclinical Models
Beyond their anti-prion activity, carbazole derivatives have been explored for a wider range of neuropharmacological effects. Their structural similarity to endogenous neuroactive molecules has prompted investigations into their potential as neuroprotective, anticonvulsant, and antidepressant agents in preclinical models.
The neuroprotective properties of carbazole derivatives are of particular interest. Studies have shown that certain analogues can protect neuronal cells from various insults, including oxidative stress and excitotoxicity, which are implicated in the pathogenesis of several neurodegenerative diseases. The antioxidant capacity of the carbazole ring, coupled with the ability to modulate various signaling pathways involved in cell survival, contributes to these effects.
In addition to neuroprotection, some carbazole derivatives have exhibited anticonvulsant activity in animal models of epilepsy. These effects are thought to be mediated through the modulation of ion channels and neurotransmitter systems, such as the GABAergic and glutamatergic systems, which play crucial roles in regulating neuronal excitability.
Furthermore, there is emerging evidence for the antidepressant-like effects of some carbazole derivatives in preclinical models. These compounds may exert their effects by interacting with monoamine oxidase (MAO) or by modulating serotonergic and noradrenergic pathways, which are key targets for current antidepressant medications.
While the specific neuropharmacological profile of Carbazole, 9-(1-methyl-2-piperidyl)methyl- requires more focused investigation, the broader class of carbazole derivatives demonstrates a rich potential for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Anti-Alzheimer's Disease Activity
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-β (Aβ) plaques and neurofibrillary tangles in the brain. nih.govmdpi.com Carbazole derivatives have emerged as a promising class of compounds in the search for new AD therapies due to their multifaceted mechanisms of action. nih.govresearchgate.net
Key strategies in anti-AD drug development include the inhibition of cholinesterase enzymes to enhance cholinergic neurotransmission and the prevention of Aβ peptide aggregation. mdpi.comniscair.res.in Numerous studies have demonstrated that carbazole derivatives can effectively target both of these pathways. For instance, certain N-alkyl carbazole derivatives have been shown to interfere with Aβ aggregation in vitro. nih.govnih.gov Molecular docking simulations and in vitro experiments on mouse neuroblastoma cells (N2a) expressing human amyloid precursor protein (APP) revealed that specific carbazole derivatives could adopt distinct binding modes with Aβ, involving key residues crucial for fibrillization, thereby inhibiting plaque formation. nih.govresearchgate.net
Furthermore, hybrid molecules incorporating the carbazole scaffold have been designed to possess dual functionality. Carbazole-thiazole derivatives are effective inhibitors of β-amyloid formation, while certain dibenzofuran (B1670420)/carbazole derivatives exhibit both cholinesterase inhibition and anti-Aβ aggregation properties. nih.govencyclopedia.pub This multi-target approach is considered a highly valuable strategy for developing effective treatments for complex diseases like AD. mdpi.com
Neuroprotective Effects
Neuroprotection involves the preservation of the central nervous system from damage caused by acute injuries or chronic degenerative diseases. echemcom.com Carbazole and its derivatives have demonstrated significant neuroprotective potential in various preclinical models. nih.gov Their mechanisms of action are often attributed to their antioxidant, anti-apoptotic, and anti-inflammatory properties. echemcom.comnih.gov
Studies have shown that N-substituted carbazole derivatives can protect neuronal cells (HT22) from cell injury induced by oxidative stress triggers like glutamate (B1630785) or homocysteic acid. nih.gov The neuroprotective activity is influenced by the nature of the substituents on the carbazole ring, with bulkier groups often favoring this effect. nih.gov This protective action may stem from an antioxidative activity that operates through a GSH-independent mechanism. nih.gov
In the context of traumatic brain injury (TBI), carbazole compounds have shown promise in mitigating secondary damage. They achieve this by reducing oxidative stress, inhibiting apoptosis (programmed cell death), and promoting neuroregeneration. nih.gov Furthermore, these compounds can help preserve the integrity of the blood-brain barrier and modulate inflammatory responses, which are critical factors in the recovery from TBI. nih.gov The multifaceted biological properties of carbazoles, including their antioxidant and neuroprotective activities, make them a subject of ongoing research for treating various neurodegenerative conditions. nih.govencyclopedia.pub
Antidepressant-Like Activity
Depression is a severe mental health condition, and the search for new, more effective antidepressants is ongoing. nih.gov While research on the specific antidepressant-like activity of Carbazole, 9-(1-methyl-2-piperidyl)methyl- is limited, studies on related heterocyclic structures containing piperazine (B1678402) or piperidine (B6355638) moieties suggest potential activity. For example, some xanthone (B1684191) derivatives with a piperazine moiety have demonstrated antidepressant-like effects in animal models like the forced swim test (FST) and tail suspension test (TST) in mice. nih.gov Similarly, novel benzothiazole (B30560) derivatives incorporating a piperazine ring have shown antidepressant-like activity, believed to be mediated through enhanced serotonergic neurotransmission. nih.govresearchgate.net Given that the piperidine moiety is a key structural feature of Carbazole, 9-(1-methyl-2-piperidyl)methyl-, it is plausible that this class of compounds could interact with neurotransmitter systems relevant to depression. However, further specific studies are required to confirm this potential.
Cholinesterase (AChE and BuChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. niscair.res.in By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. nih.gov The carbazole scaffold has been extensively utilized to design potent cholinesterase inhibitors.
A variety of carbazole derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. For example, a series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were prepared and tested in vitro. niscair.res.in Several of these compounds, such as 6-Amino-2,3,4,9-tetrahydro-1H-carbazole and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine, were identified as selective AChE inhibitors when compared to the standard drug donepezil. niscair.res.in
Other research has focused on creating hybrid molecules that combine the carbazole structure with other pharmacophores. Novel 9H-carbazole-4H-chromene hybrids have been developed as dual cholinesterase inhibitors. nih.gov Similarly, triazole-containing carbazole derivatives have shown significant anti-AChE activity, with the potency being influenced by the substitution pattern on the benzyl (B1604629) group attached to the triazole ring. nih.gov For instance, the 2-methylbenzyl derivative exhibited the highest activity in one study. nih.gov These findings underscore the versatility of the carbazole nucleus in designing effective cholinesterase inhibitors for potential AD treatment.
Anti-inflammatory Activity
Inflammation is a key pathological feature in many chronic diseases, including neurodegenerative disorders and metabolic conditions. echemcom.commdpi.com Carbazole derivatives have been reported to possess significant anti-inflammatory properties. echemcom.commdpi.com The mechanism behind this activity can involve the inhibition of key inflammatory mediators and pathways.
For example, carbazole has been identified as an active compound in coal tar, a traditional treatment for the inflammatory skin disease psoriasis. mdpi.com Its anti-inflammatory effect is linked to the inhibition of the STAT3 signaling pathway, which plays a role in angiogenesis and immune responses. mdpi.com Carbazole has been shown to hamper the activation of rac GTPase, a prerequisite for STAT3 activation, thereby reducing inflammation. mdpi.com
In vitro studies using mouse macrophage cells (RAW 264.7) have also confirmed the anti-inflammatory effects of prenylated carbazole alkaloids. echemcom.com Furthermore, carprofen, a nonsteroidal anti-inflammatory drug (NSAID), is itself a carbazole derivative, highlighting the inherent anti-inflammatory potential of this chemical scaffold. nih.gov
Other Biological Activities
The versatile carbazole scaffold has been explored for a range of other therapeutic applications, demonstrating a broad spectrum of biological activities.
Anti-diabetic and Pancreatic Lipase (B570770) Inhibition: Several carbazole derivatives have shown potential as anti-diabetic agents. mdpi.commdpi.com They can modulate glucose metabolism, protect pancreatic β-cells, and inhibit α-glucosidase. mdpi.comresearchgate.net Naturally occurring carbazole alkaloids from plants like Murraya koenigii have been investigated for their hypoglycemic effects. mdpi.comnih.gov One mechanism contributing to anti-diabetic effects is the inhibition of pancreatic lipase (PL), an enzyme crucial for dietary fat absorption. mdpi.commdpi.com Inhibition of PL reduces fat digestion and absorption, which is a therapeutic strategy for managing obesity and related type 2 diabetes. mdpi.comnih.gov A series of 2-(carbazol-3-yl)-2-oxoacetamide analogues were synthesized and found to be potent, competitive inhibitors of pancreatic lipase. nih.gov
Antitubercular Efflux Inhibition: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic strategies. Carbazole derivatives have been investigated as potential anti-tuberculosis agents. Novel N-methyl carbazole derivatives have been reported to act as direct inhibitors of InhA, an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov This inhibition offers a direct mechanism to combat the tuberculosis pathogen.
Molecular Mechanisms of Action of Carbazole, 9 1 Methyl 2 Piperidyl Methyl
Interaction with Molecular Signaling Pathways
While no direct studies link Carbazole (B46965), 9-(1-methyl-2-piperidyl)methyl- to specific signaling pathways, research on other carbazole derivatives provides insights into potential interactions.
A novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), has been shown to induce p53-mediated apoptosis in lung cancer cells. nih.gov This effect was associated with a reduction in antioxidant defense proteins (Nrf2 and SOD), Heat shock protein 70 (Hsp70), and the anti-apoptotic protein Bcl-2, leading to an increase in reactive oxygen species (ROS), DNA damage, and the up-regulation of the pro-apoptotic protein Bax and subsequent caspase activation. nih.gov Given the shared carbazole core, it is plausible that Carbazole, 9-(1-methyl-2-piperidyl)methyl- could also influence the p53 pathway, although this requires experimental verification.
The RAS-MAPK pathway is a critical signaling cascade in cell proliferation and is often dysregulated in cancer. rsc.org While direct evidence is lacking for the specific compound , the broader class of carbazole alkaloids has been investigated for anticancer properties, which often involve modulation of key signaling pathways like RAS-MAPK.
The AKT pathway is another crucial signaling network involved in cell survival and proliferation. The neuroprotective properties of some N-substituted carbazoles suggest potential interactions with survival pathways such as the AKT pathway.
The JNK, DAXX, and ASK-1 signaling pathways are involved in cellular stress responses and apoptosis. The pro-apoptotic effects observed with some carbazole derivatives suggest that these pathways could be potential targets.
Regarding metabolic signaling, there is no available information on the interaction of Carbazole, 9-(1-methyl-2-piperidyl)methyl- with the GLUT4 transporter.
The Ca2+/CaMKII/CREB signaling pathway is fundamental for neuronal plasticity and gene expression. N-methyl-D-aspartate receptor (NMDAR) activation, which leads to Ca2+ influx and activation of CaMKII, is a key process in the central nervous system. nih.govnih.gov The piperidine (B6355638) moiety in the subject compound is a common feature in molecules targeting the central nervous system, suggesting a potential for interaction with neuronal signaling pathways like the Ca2+/CaMKII/CREB cascade. However, this is speculative and requires further investigation.
There is currently no information available regarding the interaction of Carbazole, 9-(1-methyl-2-piperidyl)methyl- with the Rac signaling pathway.
Receptor and Enzyme Binding Studies
The structural features of Carbazole, 9-(1-methyl-2-piperidyl)methyl- suggest potential interactions with various receptors and enzymes.
Cholinesterases: Numerous carbazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. niscair.res.innih.gov For instance, a series of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. niscair.res.in The presence of the nitrogen-containing piperidine ring in Carbazole, 9-(1-methyl-2-piperidyl)methyl- is a common feature in many cholinesterase inhibitors, suggesting this compound may also exhibit such activity.
| Related Compound Class | Enzyme Target | Activity |
| 9-substituted 2,3,4,9-tetrahydro-1H-carbazoles | Acetylcholinesterase (AChE) | Inhibitory |
| 9H-carbazole-4H-chromene hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Dual Inhibition |
Bromodomains: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene expression. nih.govnih.gov While there is no specific data on Carbazole, 9-(1-methyl-2-piperidyl)methyl-, the planar carbazole ring system could potentially interact with the binding pockets of bromodomains.
MeV-RdRp: The RNA-dependent RNA polymerase (RdRp) of the measles virus (MeV) is a potential target for antiviral drugs. A study on novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles showed potential binding to the RdRp of SARS-CoV-2 through molecular docking studies. mdpi.com Although a different virus and different carbazole derivatives, this suggests that the carbazole scaffold could be explored for its potential to interact with viral polymerases.
Allosteric Modulation and Orthosteric Binding Profiles
There is no specific information available in the scientific literature regarding the allosteric modulation or orthosteric binding profiles of Carbazole, 9-(1-methyl-2-piperidyl)methyl-. The distinction between binding at the primary (orthosteric) site versus a secondary (allosteric) site is crucial for understanding the pharmacological effects of a compound. nih.gov Further research is needed to determine if this compound acts as an orthosteric ligand, an allosteric modulator, or exhibits a dual-binding mode.
Intracellular Localization and Cellular Target Identification
The intracellular localization and specific cellular targets of Carbazole, 9-(1-methyl-2-piperidyl)methyl- have not yet been determined. The lipophilic nature of the carbazole moiety suggests it may readily cross cell membranes. The basic piperidine group could lead to accumulation in acidic organelles such as lysosomes. Identifying the subcellular distribution and direct binding partners is essential to fully elucidate its mechanism of action.
Biophysical Characterization of Ligand-Target Interactions
Detailed biophysical characterization of the interaction between Carbazole, 9-(1-methyl-2-piperidyl)methyl- and its potential biological targets is not available. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance would be invaluable in determining the binding affinity, kinetics, and thermodynamics of such interactions. For example, 2D 1H-15N HMBC experiments have been used to characterize the structure of other complex carbazole derivatives. researchgate.net
Photo-induced Electron Transfer (PET) Mechanisms in Biological Systems
The carbazole moiety is a well-known electron-donating chromophore and has been extensively studied in the context of photo-induced electron transfer (PET). nih.govnih.govrsc.orgresearchgate.netnd.edu Upon photoexcitation, the carbazole unit can transfer an electron to a suitable acceptor molecule. This process is fundamental in various applications, including organic electronics and photodynamic therapy.
In a biological context, if Carbazole, 9-(1-methyl-2-piperidyl)methyl- localizes in proximity to endogenous or exogenous electron acceptors, photo-irradiation could initiate electron transfer processes. This could lead to the generation of reactive oxygen species (ROS), which can induce cellular damage. The efficiency of PET is dependent on the redox potentials of the donor and acceptor and the distance and orientation between them. While the general principles of PET in carbazoles are established, the specific PET properties of Carbazole, 9-(1-methyl-2-piperidyl)methyl- within a biological system have not been investigated.
| Carbazole System | PET Process | Outcome |
| Steroid-linked norbornadiene-carbazole dyad | Intramolecular electron transfer from singlet excited carbazole | Radical-ion pair formation |
| Carbazole–corrole dyad | Singlet–singlet energy transfer | Fluorescence quenching |
| Carbazole-perylenebisimide dyads | Charge-recombination induced intersystem crossing | Formation of long-lived triplet state |
Structure Activity Relationship Sar Studies of Carbazole, 9 1 Methyl 2 Piperidyl Methyl Analogues
Influence of Substituents on the Carbazole (B46965) Ring
The carbazole ring system is a key structural motif in numerous biologically active compounds. mdpi.com Modifications to this planar, aromatic core can significantly impact the biological efficacy of Carbazole, 9-(1-methyl-2-piperidyl)methyl- analogues.
Research has shown that the introduction of various substituents on the carbazole ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, the position and nature of substituents can affect the compound's ability to intercalate with DNA or inhibit enzymes like topoisomerase. researchgate.net
The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the carbazole nucleus, which may be critical for binding to target proteins. researchgate.net Studies on different carbazole derivatives have demonstrated that substituents like halogens, alkyl, and alkoxy groups can lead to varied biological responses. nih.gov For example, the presence of a fluorine atom can enhance the binding affinity of some compounds to their targets. nih.gov
Furthermore, the placement of substituents at different positions of the carbazole ring (e.g., positions 1, 3, 6, or 9) can lead to distinct pharmacological profiles. nih.govnih.gov This highlights the importance of regiochemistry in the design of new analogues.
| Substituent | Position | Observed Effect on Biological Activity | Reference Compound |
|---|---|---|---|
| Fluorine | 3, 6 | Enhanced inhibitory activity on human DNMT1. nih.gov | 3,6-Difluoro-9H-carbazole |
| Pyrimidin-2-yl | 9 | Activity in disrupting mitochondrial homeostasis in lung adenocarcinoma cells. nih.gov | 9-(pyrimidin-2-yl)-9H-carbazole |
| Sulfonamide | - | Potent antiproliferative activity against various cancer cells. nih.gov | Carbazole sulfonamide derivatives |
Role of the Piperidine (B6355638) Moiety
The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its ability to confer desirable pharmacokinetic properties and to interact with a wide range of biological targets. nih.govijnrd.org In the context of Carbazole, 9-(1-methyl-2-piperidyl)methyl- analogues, the piperidine moiety plays a multifaceted role.
N-methylation: The methyl group on the piperidine nitrogen is a critical feature. N-methylation can influence the basicity of the nitrogen atom, which in turn can affect its ability to form salt bridges or hydrogen bonds with biological targets. This modification can also impact the compound's lipophilicity and ability to cross cell membranes.
The piperidine moiety can also serve as a handle for further chemical modifications, allowing for the attachment of different functional groups to fine-tune the compound's properties. researchgate.net The flexibility of the piperidine ring allows it to adopt different conformations, which can be crucial for optimal binding to a specific target.
Importance of Linker Chemistry Between Carbazole and Piperidine
A methylene (B1212753) (-CH2-) group is a common linker, but variations in its length and composition can have profound effects. For instance, replacing the methylene linker with a more rigid group, such as an amide or an oxadiazole, can restrict the conformational flexibility of the molecule, potentially leading to higher selectivity for a particular target. nih.gov
Studies on related carbazole derivatives have shown that the nature of the linker can influence properties such as DNA binding and enzyme inhibition. researchgate.net For example, linkers containing hydrogen bond donors or acceptors can provide additional points of interaction with the biological target. The linker's length can also be optimized to ensure the correct spatial orientation of the carbazole and piperidine rings for optimal binding.
Stereochemical Implications for Biological Activity and Selectivity
The presence of a chiral center at the 2-position of the piperidine ring in Carbazole, 9-(1-methyl-2-piperidyl)methyl- means that the compound can exist as two enantiomers (R and S). It is well-established in pharmacology that stereochemistry can have a profound impact on biological activity. nih.gov
Often, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive, less active, or even contribute to undesirable side effects. mdpi.com This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can preferentially bind to one enantiomer over the other.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov This approach is instrumental in the lead optimization of Carbazole, 9-(1-methyl-2-piperidyl)methyl- analogues.
By analyzing a set of active compounds, a pharmacophore model can be generated that highlights key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel analogues with improved potency and selectivity. nih.gov
For example, a pharmacophore model might reveal that a specific distance between the carbazole nitrogen and the piperidine nitrogen is crucial for activity. This information can then be used to design new linkers that maintain this optimal distance. Lead optimization efforts often involve iterative cycles of design, synthesis, and biological testing, with pharmacophore modeling providing valuable guidance at each step. researchgate.net
Impact of Electronic and Steric Effects on Biological Responses
The biological activity of Carbazole, 9-(1-methyl-2-piperidyl)methyl- analogues is governed by a complex interplay of electronic and steric effects.
Electronic Effects: The distribution of electrons within the molecule, influenced by the presence of electron-donating or electron-withdrawing substituents, can significantly impact its ability to interact with biological targets. researchgate.net For instance, the electrostatic potential of the molecule can play a key role in its recognition by a receptor. Modifying the electronic properties of the carbazole ring or the piperidine moiety can therefore be a powerful strategy for modulating biological activity. nih.gov
| Effect | Molecular Feature | Impact on Biological Response | Example |
|---|---|---|---|
| Electronic | Electron-withdrawing groups on the carbazole ring | Can enhance interactions with electron-rich pockets in a target protein. researchgate.net | Introduction of a cyano group. |
| Electronic | Basicity of the piperidine nitrogen | Influences the ability to form ionic bonds or hydrogen bonds with the target. | N-methylation of the piperidine ring. |
| Steric | Bulky substituents on the piperidine ring | May prevent the molecule from fitting into a narrow binding cleft. | Introduction of a tert-butyl group. |
| Steric | Conformational rigidity of the linker | Can pre-organize the molecule for optimal binding, potentially increasing potency and selectivity. nih.gov | Use of a cyclic linker. |
Metabolism and Pharmacokinetics Preclinical Aspects of Carbazole, 9 1 Methyl 2 Piperidyl Methyl
In Vitro Metabolic Stability in Hepatic Microsomes or S9 Fractions
In vitro metabolic stability assays are fundamental in early drug discovery to predict the hepatic clearance of a compound. These assays utilize subcellular fractions of the liver, such as microsomes and S9 fractions, which contain key drug-metabolizing enzymes.
Hepatic Microsomes: These are vesicles of the endoplasmic reticulum and are rich in Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. An assay using hepatic microsomes would assess the vulnerability of Carbazole (B46965), 9-(1-methyl-2-piperidyl)methyl- to oxidative metabolism.
S9 Fractions: The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.
The metabolic stability of a compound is typically reported as the half-life (t½) and intrinsic clearance (CLint). A hypothetical data table for the metabolic stability of Carbazole, 9-(1-methyl-2-piperidyl)methyl- in human and rat liver microsomes and S9 fractions is presented below.
Table 1: Hypothetical In Vitro Metabolic Stability of Carbazole, 9-(1-methyl-2-piperidyl)methyl-
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Human | Data not available | Data not available |
| Rat | Data not available | Data not available | |
| Liver S9 Fraction | Human | Data not available | Data not available |
Note: This table is for illustrative purposes only, as no specific data exists for this compound.
Identification of Major Metabolites
Following the determination of metabolic stability, the next step involves identifying the chemical structures of the major metabolites. This is crucial as metabolites can have their own pharmacological activity or may be responsible for toxicity. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary analytical technique used for this purpose.
Potential metabolic pathways for Carbazole, 9-(1-methyl-2-piperidyl)methyl- could include:
Oxidation: Hydroxylation of the carbazole ring or the piperidyl ring.
N-dealkylation: Removal of the methyl group from the piperidine (B6355638) ring.
Ring opening: Cleavage of the piperidine ring.
Without experimental data, the exact metabolites remain speculative.
Enzyme Kinetics of Metabolic Pathways
To understand the rate at which major metabolites are formed, enzyme kinetic studies are performed. These studies determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for each metabolic pathway. This information is vital for predicting drug-drug interactions and for extrapolating in vitro data to the in vivo situation.
Table 2: Hypothetical Enzyme Kinetics for the Formation of a Major Metabolite of Carbazole, 9-(1-methyl-2-piperidyl)methyl- in Human Liver Microsomes
| Metabolic Pathway | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| Hydroxylation | Data not available | Data not available |
Note: This table is for illustrative purposes only, as no specific data exists for this compound.
Assessment of In Vitro Permeability and Transport Mechanisms
The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution. In vitro permeability is commonly assessed using cell-based assays, such as the Caco-2 cell monolayer model, which mimics the intestinal epithelium.
The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high Papp (A-B) value suggests good potential for oral absorption. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates whether the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption.
Table 3: Hypothetical In Vitro Permeability of Carbazole, 9-(1-methyl-2-piperidyl)methyl-
| Parameter | Value |
|---|---|
| Papp (A-B) (10⁻⁶ cm/s) | Data not available |
| Papp (B-A) (10⁻⁶ cm/s) | Data not available |
Note: This table is for illustrative purposes only, as no specific data exists for this compound.
Development of Advanced Analytical Techniques for Carbazole, 9 1 Methyl 2 Piperidyl Methyl in Research Matrices
Chromatographic Methods (e.g., HPLC, GC) with Advanced Detection (e.g., MS/MS, Fluorescence)
Chromatographic techniques are paramount for the separation of "Carbazole, 9-(1-methyl-2-piperidyl)methyl-" from interfering components in biological and environmental samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed, with the choice of detection system being critical for achieving the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a well-suited technique for the analysis of N-substituted carbazole (B46965) derivatives. The separation is typically achieved on a C18 or similar stationary phase. The mobile phase composition can be optimized to achieve efficient separation and good peak shape. For a compound like "Carbazole, 9-(1-methyl-2-piperidyl)methyl-", a mobile phase consisting of an organic modifier (such as acetonitrile or methanol) and an aqueous buffer (for example, ammonium (B1175870) acetate or formate to ensure MS compatibility) is generally effective.
For the detection of carbazole alkaloids, UPLC-MS/MS methods have been successfully developed, offering high throughput and sensitivity nih.gov. A rapid UPLC/MS/MS method for the quantification of eleven carbazole alkaloids was developed with a run time of only 5.0 minutes using multiple reaction monitoring (MRM) nih.gov. The recovery for this method was reported to be between 88.803–103.729% nih.gov. Such an approach could be readily adapted for "Carbazole, 9-(1-methyl-2-piperidyl)methyl-".
Advanced Detection Methods for HPLC:
Fluorescence Detection: The inherent fluorescence of the carbazole moiety provides a highly sensitive and selective means of detection. Carbazole itself has an excitation maximum around 323-335 nm and an emission maximum around 351 nm aatbio.com. The specific excitation and emission wavelengths for "Carbazole, 9-(1-methyl-2-piperidyl)methyl-" would need to be determined experimentally but are expected to be in a similar range.
Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a tandem mass spectrometer provides the highest level of selectivity and structural information. Electrospray ionization (ESI) is a suitable ionization technique for this compound, given the presence of the basic nitrogen in the piperidine (B6355638) ring which can be readily protonated. In MS/MS analysis, the precursor ion corresponding to the protonated molecule is selected and fragmented to produce characteristic product ions. The fragmentation patterns of piperidine alkaloids have been studied, and common fragmentation pathways include the loss of substituents from the piperidine ring nih.govscielo.br. For "Carbazole, 9-(1-methyl-2-piperidyl)methyl-", characteristic fragmentations would likely involve cleavage of the bond between the carbazole and the piperidinylmethyl group, as well as fragmentation within the piperidine ring. A predictive multi-experiment approach using information-dependent acquisition (IDA) could be employed for both quantification and putative identification of related compounds researchgate.net.
Gas Chromatography (GC)
Gas chromatography is another viable technique, particularly when coupled with mass spectrometry (GC-MS). The volatility of "Carbazole, 9-(1-methyl-2-piperidyl)methyl-" may be sufficient for GC analysis, although derivatization could be employed to improve its thermal stability and chromatographic behavior if necessary. In GC-MS, electron ionization (EI) is commonly used, which would induce extensive fragmentation of the molecule, providing a detailed mass spectrum that can be used for identification. The NIST WebBook provides gas chromatography data for 9-methyl-9H-carbazole, indicating the feasibility of this technique for carbazole derivatives researchgate.net.
Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of Carbazole Alkaloids (Adaptable for Carbazole, 9-(1-methyl-2-piperidyl)methyl-)
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography System | UPLC | nih.gov |
| Column | C18 | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Ionization Mode | ESI Positive | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Run Time | 5.0 min | nih.gov |
Spectroscopic Assays for Detection and Quantification
Spectroscopic techniques, particularly UV-Visible absorption and fluorescence spectroscopy, are valuable for the direct detection and quantification of "Carbazole, 9-(1-methyl-2-piperidyl)methyl-" in solutions, provided the sample matrix is not overly complex.
UV-Visible Spectroscopy
Carbazole and its derivatives exhibit characteristic absorption spectra in the UV region. The absorption spectrum of carbazole in ethanol shows prominent peaks at approximately 292 nm, 323 nm, and 333 nm scholarena.comaatbio.com. These absorptions are attributed to π-π* transitions within the aromatic system. While UV-Vis spectroscopy is less selective than fluorescence or mass spectrometry, it can be a simple and rapid method for quantification if interfering substances are absent. The molar absorptivity of "Carbazole, 9-(1-methyl-2-piperidyl)methyl-" would need to be determined to use this method for accurate quantification.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for the analysis of carbazole-containing compounds. The carbazole moiety is known for its relatively high fluorescence quantum yield clockss.org. The fluorescence of carbazole can be quenched by the presence of certain analytes, a phenomenon that can be exploited for sensing applications nih.gov. The fluorescence emission of carbazole derivatives can be influenced by the nature of the substituents and the solvent polarity researchgate.net. For "Carbazole, 9-(1-methyl-2-piperidyl)methyl-", the substitution on the nitrogen atom is expected to modulate its photophysical properties. A detailed study of its fluorescence characteristics, including the determination of its excitation and emission maxima, quantum yield, and lifetime, would be essential for developing quantitative assays.
Table 2: Photophysical Properties of Carbazole (for reference)
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Absorption Maxima (λabs) | 292 nm, 322 nm | Ethanol | nih.gov |
| Excitation Maximum (λex) | 323 nm | - | aatbio.com |
| Emission Maximum (λem) | 351 nm | - | aatbio.com |
| Fluorescence Lifetime (τf) | 7-15 ns | Various organic solvents | researchgate.net |
Development of Biosensors and Probes Utilizing the Compound's Properties
The distinct photophysical properties of the carbazole ring system make it an excellent scaffold for the development of fluorescent biosensors and probes clockss.org. The principle behind such sensors is that the binding of a target analyte to a receptor unit, which is covalently linked to the carbazole fluorophore, induces a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime).
Carbazole-based fluorescent sensors have been designed for the detection of various species, including metal ions and anions clockss.orgnih.gov. For instance, a new fluorescent sensor based on 9-ethyl-9H-carbazole and di-2-picolylamine was developed for the selective detection of Cu2+ ions through fluorescence quenching clockss.org. Similarly, 1-hydroxycarbazole has been shown to act as a fluorescent sensor for fluoride and chloride anions through hydrogen bonding interactions nih.gov.
Given the structure of "Carbazole, 9-(1-methyl-2-piperidyl)methyl-", which contains a nitrogenous piperidinyl group capable of acting as a binding site, it is conceivable that this compound itself could be investigated as a potential fluorescent chemosensor. For example, the lone pair of electrons on the piperidine nitrogen could interact with metal ions, potentially leading to a change in the fluorescence of the carbazole moiety.
Furthermore, the carbazole scaffold can be incorporated into more complex biosensor designs. For example, poly(2,7-carbazole) has been used in the fabrication of organic photodiodes for the chemiluminescent detection of pathogens in a microfluidic biosensor array.
The development of a biosensor or probe based on "Carbazole, 9-(1-methyl-2-piperidyl)methyl-" would involve:
Characterizing the intrinsic fluorescence properties of the compound.
Investigating the effect of potential target analytes (e.g., metal ions, pH changes) on its fluorescence signal.
Potentially modifying the structure to enhance its selectivity and sensitivity for a specific target.
Table 3: Examples of Carbazole-Based Fluorescent Sensors
| Sensor | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu2+ | Fluorescence Quenching | clockss.org |
| 1-hydroxycarbazole | F-, Cl- | Hydrogen Bonding | nih.gov |
| Carbazole-barbiturate aggregates | Hg2+ | Aggregation-Induced Emission | mdpi.com |
Design and Synthesis of Novel Carbazole, 9 1 Methyl 2 Piperidyl Methyl Derivatives and Analogs
Exploration of Bioisosteric Replacements in the Piperidine (B6355638) Moiety
Bioisosterism, the strategy of substituting one chemical group with another that retains similar physical or chemical properties, is a cornerstone of drug design. nih.gov The goal is to modulate a molecule's characteristics, such as size, shape, electronics, and lipophilicity, to improve its biological activity or reduce metabolic liabilities. nih.gov In the context of Carbazole (B46965), 9-(1-methyl-2-piperidyl)methyl-, the piperidine ring is a frequent target for bioisosteric replacement. The piperidine moiety is present in over 100 approved drugs and is often modified to fine-tune a compound's properties. researchgate.net
| Moiety | Calculated Lipophilicity (clogP) | Experimental Lipophilicity (logD) | Metabolic Stability (t½ in min) | Aqueous Solubility (µM) |
|---|---|---|---|---|
| Piperidine | 3.7 | 1.6 | N/A | 136 |
| 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | 31 | 12 |
| 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | 52 | 13 |
Scaffold Hopping Strategies from the Carbazole Core
Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core of a known active molecule while preserving its essential pharmacophoric features. uniroma1.itnih.gov This approach is valuable for generating new chemical entities with potentially improved properties or for navigating existing patent landscapes. uniroma1.it The carbazole nucleus, a tricyclic aromatic system, serves as the scaffold in Carbazole, 9-(1-methyl-2-piperidyl)methyl-. nih.govnih.gov
Various computational and knowledge-based methods are employed to facilitate scaffold hopping. uniroma1.it Strategies can range from minor alterations, such as replacing heteroatoms within the ring system (a common tactic for addressing metabolic liabilities of aromatic compounds), to more significant changes like ring opening or closure to alter molecular flexibility. nih.govrsc.org For the carbazole core, potential scaffold hops could involve replacing it with other tricyclic heteroaromatic systems like dibenzofuran (B1670420) or dibenzothiophene, or with entirely different structural classes identified through computational screening. ijpsr.com The objective is to discover isofunctional molecules that maintain the desired biological activity through a different structural architecture. uniroma1.itfrontiersin.org
| Strategy | Description | Potential Outcome for Carbazole Core |
|---|---|---|
| Heterocycle Replacements | Replacing one heterocyclic ring system with another. | Improved metabolic stability, altered electronic properties. |
| Ring Opening/Closure | Breaking or forming rings within the scaffold to modify flexibility. nih.gov | Enhanced binding affinity, modified solubility. |
| Topology-Based Hopping | Identifying new scaffolds based on 3D shape and pharmacophore similarity. | Novel chemical classes with similar biological activity. |
| Fragment-Based Hopping | Replacing the core with a different fragment that maintains key interactions. | Generation of new intellectual property. |
Synthesis of Conformationally Restricted Analogues
Modulating a molecule's flexibility is a key tactic in medicinal chemistry to enhance binding affinity and selectivity for its biological target. By creating more rigid or conformationally restricted analogues, chemists can lock the molecule into its "bioactive" conformation, potentially reducing the entropic penalty of binding and minimizing interactions with off-targets. nih.gov
For carbazole-based compounds, several synthetic strategies can achieve conformational restriction. One approach is the creation of macrocycles by bridging different positions of the carbazole unit. beilstein-journals.org For example, cyclization via the 8-positions of two carbazole units can create a rigid structure where the orientation of the substituents is precisely controlled. beilstein-journals.org Another advanced strategy is the synthesis of helicenes, which are nonplanar, screw-shaped molecules formed by ortho-fused aromatic rings. nih.gov The synthesis of novel carbazole-based mdpi.comhelicenes fused with an azine ring results in highly rigid, chiral structures. nih.gov These approaches introduce significant structural constraints that can profoundly influence the compound's interaction with its biological target.
Development of Prodrugs and Targeted Delivery Systems
Prodrugs are inactive precursors that are converted into the active drug within the body through enzymatic or chemical reactions. mdpi.com This strategy is often used to overcome pharmacokinetic challenges, such as poor solubility, limited membrane permeability (like crossing the blood-brain barrier), or extensive first-pass metabolism. rsc.orgalquds.edu The tertiary amine in the piperidine ring of Carbazole, 9-(1-methyl-2-piperidyl)methyl- is a suitable handle for prodrug design. nih.gov Strategies include the formation of N-Mannich bases or quaternary ammonium (B1175870) salts to modulate solubility and lipophilicity. nih.govresearchgate.net
Targeted delivery systems aim to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing systemic side effects. jns.edu.af For carbazole derivatives, innovative systems have been explored. One example is a phototriggered drug delivery system (PTDDS), where a carbazole-coumarin conjugate releases a therapeutic agent upon stimulation with light of a specific wavelength. nih.gov Furthermore, to achieve targeting at a subcellular level, specific ligands can be attached to the carbazole scaffold. The triphenylphosphonium (TPP) group, for instance, has been used as a ligand to target mitochondria, potentially increasing the bioavailability of the drug conjugate within these organelles. nih.gov
| Strategy | Approach | Objective | Reference |
|---|---|---|---|
| Prodrug (Amine) | Formation of N-Mannich bases or quaternary derivatives. | Improve solubility, lipophilicity, and CNS penetration. | nih.gov |
| Targeted Delivery | Conjugation to a phototriggered release system (e.g., coumarin). | Spatially controlled drug release upon light stimulation. | nih.gov |
| Subcellular Targeting | Attachment of a mitochondria-targeting ligand (e.g., triphenylphosphonium). | Concentrate the drug within mitochondria to enhance efficacy. | nih.gov |
Future Research Directions and Perspectives on Carbazole, 9 1 Methyl 2 Piperidyl Methyl
Unexplored Biological Activities and Therapeutic Applications
While the broader family of carbazole (B46965) derivatives has been extensively studied for various pharmacological effects, the specific biological profile of Carbazole, 9-(1-methyl-2-piperidyl)methyl- remains largely uncharacterized. nih.govresearchgate.net Future research should prioritize a systematic investigation into a range of potential therapeutic applications, drawing clues from the known activities of other N-substituted carbazoles.
Neuroprotective Potential: N-substituted carbazoles have demonstrated neuroprotective effects, suggesting that Carbazole, 9-(1-methyl-2-piperidyl)methyl- could be a candidate for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The presence of the piperidine (B6355638) moiety may influence its ability to cross the blood-brain barrier and interact with neural targets. Future studies could explore its efficacy in cellular and animal models of neurodegeneration.
Anticancer Activity: Many carbazole derivatives exhibit potent anticancer properties by targeting various cellular pathways. nih.govnih.govmdpi.com The cytotoxic potential of Carbazole, 9-(1-methyl-2-piperidyl)methyl- against a panel of human cancer cell lines, including those of the lung, breast, and colon, should be evaluated. Mechanistic studies could then elucidate its mode of action, such as induction of apoptosis, cell cycle arrest, or inhibition of key cancer-related enzymes. nih.gov
Antimicrobial and Antiviral Properties: The carbazole nucleus is a common feature in many antimicrobial and antiviral agents. nih.govmdpi.com Given the growing threat of multidrug-resistant pathogens, screening Carbazole, 9-(1-methyl-2-piperidyl)methyl- for activity against a broad spectrum of bacteria and fungi is a logical step. mdpi.com Furthermore, its potential as an antiviral agent, particularly against viruses like HIV and HCV, warrants investigation. nih.gov
Table 1: Potential Therapeutic Areas for Carbazole, 9-(1-methyl-2-piperidyl)methyl-
| Therapeutic Area | Rationale Based on Carbazole Derivatives |
| Neurodegenerative Diseases | Known neuroprotective effects of N-substituted carbazoles. nih.gov |
| Oncology | Established anticancer activity of the carbazole scaffold. nih.govnih.gov |
| Infectious Diseases | Documented antimicrobial and antiviral properties of carbazole compounds. nih.govmdpi.com |
| Inflammatory Disorders | Anti-inflammatory activity reported for various carbazole derivatives. |
Advanced Synthetic Methodologies and Sustainable Synthesis
The development of efficient and environmentally friendly synthetic routes is crucial for the future exploration and potential commercialization of Carbazole, 9-(1-methyl-2-piperidyl)methyl-. While traditional methods for carbazole synthesis exist, modern approaches offer significant advantages in terms of yield, selectivity, and sustainability. rsc.org
Modern Synthetic Approaches: Recent advancements in organic synthesis provide a toolkit of sophisticated methods that could be applied to the synthesis of Carbazole, 9-(1-methyl-2-piperidyl)methyl-. These include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and photocatalysis. rsc.orgresearchgate.net Such methods can offer more direct and atom-economical routes to the target molecule. For instance, a palladium-catalyzed Buchwald-Hartwig amination could be a key step in constructing the carbazole core. researchgate.netdoi.org
Sustainable and Green Chemistry: Future synthetic efforts should prioritize sustainability. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. organic-chemistry.org Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption. organic-chemistry.org The development of a one-pot synthesis would further enhance the efficiency and environmental profile of the production process.
Table 2: Comparison of Synthetic Methodologies for Carbazole Derivatives
| Methodology | Advantages | Disadvantages |
| Traditional Methods (e.g., Graebe-Ullmann) | Well-established | Often require harsh conditions and produce significant waste. rsc.org |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. researchgate.net | Cost and toxicity of metal catalysts. |
| C-H Activation | Atom-economical, avoids pre-functionalization. rsc.org | Can have challenges with regioselectivity. |
| Green Chemistry Approaches | Environmentally friendly, reduced waste and energy consumption. organic-chemistry.org | May require optimization for specific target molecules. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully understand the therapeutic potential and mechanism of action of Carbazole, 9-(1-methyl-2-piperidyl)methyl-, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to this compound. nih.govmdpi.com
Elucidating Drug-Target Interactions: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, potential molecular targets can be identified. nih.gov This information is crucial for understanding how the compound exerts its biological effects and for identifying potential biomarkers of response.
Mapping Perturbed Pathways: Metabolomics can reveal changes in cellular metabolism, providing insights into the functional consequences of drug treatment. frontiersin.org Integrating these different omics datasets can help to construct a detailed map of the signaling and metabolic pathways that are perturbed by Carbazole, 9-(1-methyl-2-piperidyl)methyl-. researchgate.netembopress.org This deep mechanistic understanding is invaluable for optimizing the compound's therapeutic efficacy and for identifying potential off-target effects.
Collaborative Research for Translation of Preclinical Findings
The journey of a promising compound from the laboratory to the clinic is a long and complex process that requires a multidisciplinary and collaborative effort. nih.gov For Carbazole, 9-(1-methyl-2-piperidyl)methyl-, forging strong partnerships between academic researchers, pharmaceutical companies, and clinical investigators will be essential for its successful translation.
Academia-Industry Partnerships: Academic labs can contribute expertise in basic research, target identification, and mechanistic studies. Pharmaceutical companies, on the other hand, have the resources and experience in drug development, preclinical toxicology, and clinical trial execution. Collaborative projects can leverage the strengths of both sectors to accelerate the development process.
Preclinical to Clinical Translation: A significant challenge in drug development is the high failure rate of compounds in clinical trials. nih.gov To bridge the "valley of death" between preclinical and clinical research, robust and predictive preclinical models are needed. Collaborative efforts can help in the development and validation of such models, increasing the likelihood of success in human studies. Furthermore, open communication and data sharing between preclinical and clinical researchers can facilitate a more seamless transition of promising drug candidates.
Q & A
Q. What are the key physicochemical properties of 9-(1-methyl-2-piperidyl)methyl-carbazole, and how do they influence experimental design?
Answer: The compound’s physicochemical properties determine its solubility, stability, and reactivity in synthetic workflows. Based on analogous carbazole derivatives (e.g., 9-(4-phenylphenyl)carbazole, CAS 6299-16-7), critical properties include:
- Molecular formula : C24H17N (for structural analogs) .
- Melting point : 224–226°C, suggesting thermal stability for reactions below this range .
- Solubility : Low water solubility (2.0E-5 g/L at 25°C), necessitating polar aprotic solvents (e.g., DMF, THF) for reactions .
- Density : 1.11 g/cm³, useful for purification via recrystallization .
Q. Experimental Design Implications :
- Use inert atmospheres (N₂/Ar) for high-temperature reactions to prevent oxidation.
- Purify via column chromatography (silica gel, hexane/DCM eluent) or recrystallization (EtOH) .
Q. What synthetic strategies are effective for introducing alkyl/aryl substituents to the carbazole core?
Answer: Key methodologies from carbazole chemistry include:
- Nucleophilic aromatic substitution : React carbazole with halogenated aryl groups (e.g., 1-fluoro-4-nitrobenzene) under mild conditions (THF/EtOH, NiCl₂/NaBH₄) to introduce aryl substituents at the 9-position .
- Phase-transfer catalysis : Achieve N-alkylation using prop-2-yn-1-yl groups in biphasic systems (e.g., NaOH/acetone) .
- Microwave-assisted synthesis : Accelerate reaction kinetics for alkylation or cyclization steps (e.g., 2-ethylhexyl chain introduction) .
Q. Optimization Tips :
Q. How can spectroscopic techniques validate the structure and purity of carbazole derivatives?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. For example, 9-substituted carbazoles show distinct aromatic proton splitting (δ 7.2–8.5 ppm) .
- FT-IR : Identify functional groups (e.g., C-N stretch at ~1350 cm⁻¹) .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- Elemental analysis : Match calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can conflicting data on reaction yields for carbazole alkylation be resolved?
Answer: Yield discrepancies often arise from:
- Catalyst selection : Nickel-based catalysts (NiCl₂/NaBH₄) improve aryl substitution yields (~85%) compared to Pd catalysts (~60%) .
- Solvent polarity : Higher polarity solvents (e.g., DMF vs. THF) enhance solubility of bulky intermediates .
- Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., polymerization) by enabling rapid heating/cooling cycles .
Q. Case Study :
- Method A (phase-transfer catalysis): 72% yield in NaOH/acetone .
- Method B (microwave): 89% yield with reduced reaction time .
Q. What strategies optimize carbazole derivatives for OLED applications?
Answer: Key design principles from OLED research:
- Donor-acceptor (D-A) systems : Link carbazole (donor) to electron-deficient groups (e.g., quinoline) via π-spacers to tune emission wavelengths .
- Aggregation-induced emission (AIE) : Introduce bulky substituents (e.g., 2-ethylhexyl chains) to suppress aggregation-caused quenching .
- Thermal stability : Ensure decomposition temperatures >250°C for device longevity .
Q. Performance Metrics :
Q. How can computational methods predict the photophysical properties of carbazole derivatives?
Answer:
- DFT/TD-DFT : Calculate HOMO/LUMO gaps to estimate emission wavelengths. For example, 9-phenylcarbazole derivatives show HOMO-LUMO gaps ~3.5 eV .
- Molecular docking : Simulate interactions with biological targets (e.g., antitumor activity via kinase inhibition) .
- Solvatochromic modeling : Predict solvent-dependent shifts in fluorescence/phosphorescence .
Q. What safety protocols are critical for handling carbazole derivatives in the lab?
Answer:
Q. Emergency Measures :
- Inhalation : Move to fresh air; seek medical attention for respiratory distress .
- Spills : Contain with absorbent materials (e.g., sand) and neutralize with non-flammable agents .
Q. Table 1. Comparison of Synthetic Methods for N-Alkylation
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Phase-transfer | NaOH/acetone | 72 | |
| Microwave | None/DMF | 89 | |
| Nickel-mediated | NiCl₂/THF-EtOH | 85 |
Q. Table 2. Key Photophysical Properties of Carbazole-Based Emitters
| Derivative | λem (nm) | Quantum Yield | Application | Reference |
|---|---|---|---|---|
| CPBA-Qx | 450 | 0.2 cd/A | OLEDs | |
| OSTrPhCz | 465 | 0.15 cd/A | Blue emitters |
Q. Notes
- Avoid abbreviations; use full chemical names (e.g., tetrahydrofuran, not THF).
- Cross-validate data from multiple sources to address contradictions (e.g., yield variations in vs. ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
